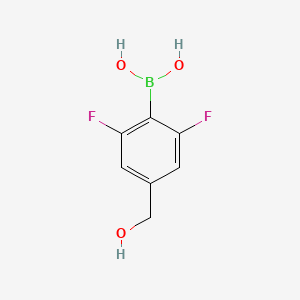
4-Hydroxymethyl-2,6-difluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydroxymethyl-2,6-difluorophenylboronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .
Synthesis Analysis
Boronic acids, including “4-Hydroxymethyl-2,6-difluorophenylboronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds .
Molecular Structure Analysis
The molecular formula of “4-Hydroxymethyl-2,6-difluorophenylboronic acid” is C7H7BF2O3 . Its molecular weight is 187.94 .
Chemical Reactions Analysis
Boronic acids, including “4-Hydroxymethyl-2,6-difluorophenylboronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds .
Physical And Chemical Properties Analysis
“4-Hydroxymethyl-2,6-difluorophenylboronic acid” is a solid substance . It should be stored at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
- Application : 4-Hydroxymethyl-2,6-difluorophenylboronic acid serves as a substrate in SM coupling reactions. For instance, it can be used in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
- Application : The compound is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which find applications in organic semiconductors .
- Application : 4-Hydroxymethyl-2,6-difluorophenylboronic acid can be used to synthesize novel biologically active terphenyls .
- Application : The ligand N4Py 2Ar2, synthesized from this compound, is employed in a Fe complex for aromatic C−F hydroxylation reactions .
Suzuki–Miyaura Coupling Reactions
Organic Semiconductors
Biologically Active Terphenyls
Aromatic C−F Hydroxylation Reactions
Functional Group Tolerant Reactions
Safety and Hazards
The compound has some safety hazards associated with it. It has hazard statements H315, H319, and H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Direcciones Futuras
Boronic acids, including “4-Hydroxymethyl-2,6-difluorophenylboronic acid”, have wide applications in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is particularly notable . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions .
Propiedades
IUPAC Name |
[2,6-difluoro-4-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZDKYAMFZLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)CO)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-2,6-difluorophenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
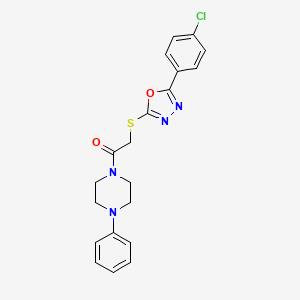

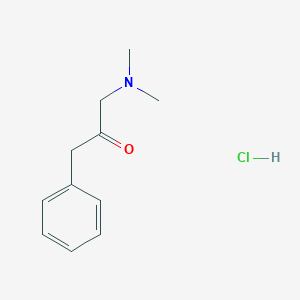
![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)
![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)
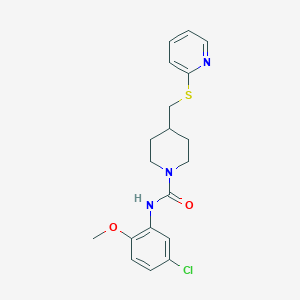
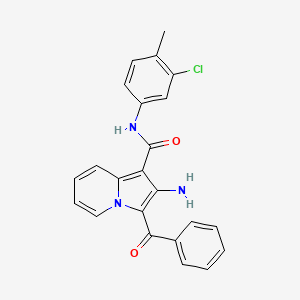
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide](/img/structure/B2522145.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)
![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)